molecular formula C20H19BrClFN2O2 B2402693 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234807-39-6

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2402693
CAS RN: 1234807-39-6
M. Wt: 453.74
InChI Key: BNRLSLCIFXKDSD-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common moiety in pharmaceutical drugs and is known for its bioactivity . The molecule also contains halogens (bromine, chlorine, and fluorine), which can significantly affect the molecule’s reactivity and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromine and chlorine could be introduced via electrophilic aromatic substitution reactions. The amide group could be formed through a reaction with the appropriate amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar aromatic benzene ring, with the various substituents adding to the complexity of the molecule. The presence of the halogens and the amide group would likely have significant effects on the molecule’s overall polarity and potential for hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the halogens and the amide group. The halogens might undergo substitution reactions under the right conditions, and the amide group could participate in various reactions, including hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens would likely make the compound relatively dense and could also affect its boiling and melting points. The amide group could allow for hydrogen bonding, which might influence the compound’s solubility properties .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques and Bioactivities : This compound is synthesized using elimination, reduction, and bromization reactions. For example, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene is an intermediate in its synthesis. These synthesized compounds exhibit certain bioactivities and are characterized using techniques like NMR, IR, and MS (Cheng De-ju, 2015).

  • Characterization of Antagonists : The compound has been used in the synthesis of novel non-peptide CCR5 antagonists. These antagonists, derived from the reaction of intermediates like 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, are characterized by their structure using NMR and MS techniques (H. Bi, 2014).

Pharmacological Studies

  • Pharmacokinetics of Novel Inhibitors : It is used in the study of novel anaplastic lymphoma kinase inhibitors. The pharmacokinetics of these inhibitors, including their systemic clearance and metabolic pathways, are crucial for cancer treatment research (Y. Teffera et al., 2013).

  • Antipsychotic Properties : Research on benzamides with serotonin receptor properties includes derivatives of this compound. These studies are significant in the development of potential antipsychotic agents (Feipu Yang et al., 2016).

Molecular Structure Studies

  • Structural Analysis : The compound contributes to the structural analysis of various molecules. For example, studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors use this compound in analyzing dihedral angles and atom distances (Bin Li et al., 2005).

  • Chemical Synthesis and Magnetic Properties : It is utilized in the synthesis of specific chemical structures, such as phenoxo-bridged dicopper(II) complexes. These studies involve understanding the electrochemical and magnetic behaviors of the synthesized compounds (P. Amudha et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The benzamide group is found in many bioactive compounds and could interact with various biological targets. The halogens might also influence the compound’s bioactivity .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity and potential toxicity .

Future Directions

The study of such a compound could have various future directions. If the compound shows promising bioactivity, it could be further studied as a potential pharmaceutical drug. Additionally, understanding the compound’s chemical reactivity could provide insights into new synthetic methods .

properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClFN2O2/c21-14-5-6-17(22)16(11-14)19(26)24-12-13-7-9-25(10-8-13)20(27)15-3-1-2-4-18(15)23/h1-6,11,13H,7-10,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRLSLCIFXKDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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